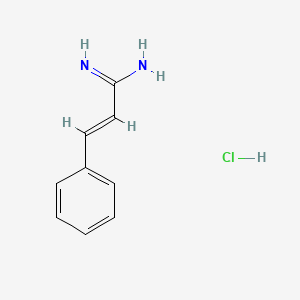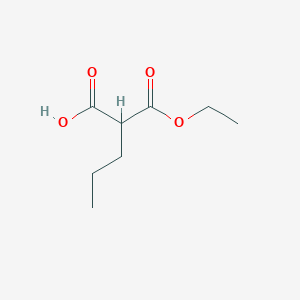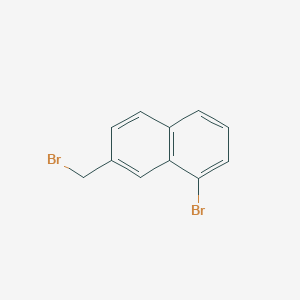
4-Cyano-4'-n-propyl-p-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Cyano-4’-n-propyl-p-terphenyl” is an organic compound with the molecular formula C22H19N . It is a white crystalline powder with a molecular weight of 297.40 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Cyano-4’-n-propyl-p-terphenyl” consists of a terphenyl core with a cyano group at one end and a propyl group at the other . The InChI Key is PWZKBBQJWUEPOK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4-Cyano-4’-n-propyl-p-terphenyl” is a white to almost white powder . .
Scientific Research Applications
Wide Range Nematic Mixtures
4-Cyano-4'-n-propyl-p-terphenyl is utilized in formulating colorless, stable, wide range nematic mixtures. These mixtures are valuable for electro-optic displays due to their simple eutectic compositions. A derivative, 4"-bromo-4-n-heptanoyl-p-terphenyl, demonstrates a rare example of a direct smectic B to nematic transition, highlighting the versatility of 4-Cyano-4'-n-propyl-p-terphenyl derivatives in creating diverse liquid crystal phases suitable for various applications (Gray, Harrison, & Nash, 1974).
Liquid Crystal Properties Enhancement
The incorporation of 4-Cyano-4'-n-propyl-p-terphenyl derivatives extends the nematic ranges of liquid crystal mixtures without negatively impacting stability characteristics or electrical properties. For example, certain eutectic mixtures become nematic from low to high temperatures, enhancing their suitability for twisted nematic displays and demonstrating the significant role of these derivatives in improving the performance of liquid crystal phases (Gray, 1975).
Fast-response Electro-optical Applications
Halogenated 4-alkyl-4"-cyano-p-terphenyl derivatives exhibit broad nematic phase ranges and significant positive dielectric anisotropy, making them highly suitable for dual-frequency addressing systems. Their fast response times and suitability for low operating voltages underline their potential in fast-switching optical applications, demonstrating the importance of 4-Cyano-4'-n-propyl-p-terphenyl derivatives in the development of advanced electro-optic devices (Węgłowska et al., 2020).
Novel Smectic Mesophase
4-Cyano-4'-n-propyl-p-terphenyl derivatives form stable smectic phases at room temperature, which are not miscible with any recognized type of smectic phase. This indicates the potential discovery of a new type of smectic mesophase, which could have implications for the design and development of liquid crystal displays and other devices requiring precise control over molecular orientation and phase transitions (Gray & Lydon, 1974).
Safety and Hazards
“4-Cyano-4’-n-propyl-p-terphenyl” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[4-(4-propylphenyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h4-15H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZKBBQJWUEPOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-n-propyl-p-terphenyl | |
CAS RN |
54296-25-2 |
Source


|
| Record name | 4-Cyano-4''-propyl-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)
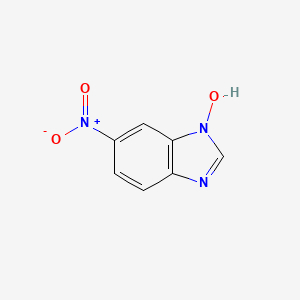

![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)
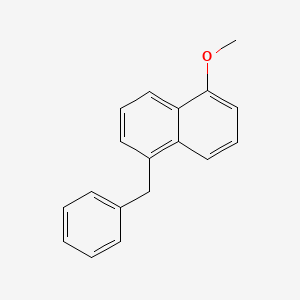
![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)
![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)
